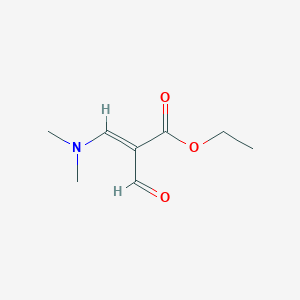

Ethyl 3-(dimethylamino)-2-formylacrylate

Übersicht

Beschreibung

“Ethyl 3-(dimethylamino)acrylate” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is typically employed in the 4.0-6.0 pH range .

Synthesis Analysis

The synthesis of “Ethyl 3-(dimethylamino)acrylate” involves several steps. The hydrolytic behavior of N, N’- (dimethylamino)ethyl acrylate-functionalized polymeric stars has been studied . The synthetic process of the derivatives uses N,N-dimethylformamide (DMF) pretreated with metal Na, as a reactant instead of dimethylamine gas .

Molecular Structure Analysis

The molecular structure of “Ethyl 3-(dimethylamino)acrylate” can be confirmed by various methods such as NMR, SEC, DLS, and TEM analysis . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements .

Chemical Reactions Analysis

EDC couples primary amines, and other nucleophiles, to carboxylic acids by creating an activated ester leaving group . First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-(dimethylamino)acrylate” can be confirmed by various methods such as NMR, SEC, DLS, and TEM analysis . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 3-(dimethylamino)-2-formylacrylate is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex organic molecules, contributing to the development of new materials and substances.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new medications and treatments.

Agrochemicals

Ethyl 3-(dimethylamino)-2-formylacrylate is also used in the agrochemical industry . It can be used in the production of pesticides, herbicides, and other agrochemical products.

Dyestuff Fields

In the dyestuff industry, this compound is used as a raw material and intermediate . It can contribute to the production of various dyes and pigments.

Polymersomes

Research has shown that similar compounds, such as poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene (PDMAEMA-b-PS), can form polymersomes . These are nanometer-sized spheroidal aggregates that have potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .

Stimuli-responsive Materials

The compound can be used in the development of stimuli-responsive materials . For instance, polymersomes formed by PDMAEMA-b-PS can respond to changes in pH and temperature . This makes them potentially useful for applications that require materials to change their properties in response to environmental conditions.

Gene Delivery

Polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery . This could open up new possibilities in the field of gene therapy.

Nanoreactors

The ability of polymersomes to respond to external stimuli and their robustness compared to liposomes make them potential candidates for use as nanoreactors . These could be used in various chemical reactions at the nanoscale, providing a controlled environment for specific reactions to take place.

Wirkmechanismus

Target of Action

Ethyl 3-(dimethylamino)-2-formylacrylate is a complex compound that may interact with various targets. It’s worth noting that compounds with similar structures, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are known to interact with carboxyl groups and primary amines .

Mode of Action

The compound’s mode of action is likely to involve the formation of amide bonds, similar to EDC. EDC, for instance, couples primary amines to carboxylic acids by creating an activated ester leaving group. First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .

Biochemical Pathways

For instance, EDC has been used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates .

Pharmacokinetics

It’s known that the compound is highly absorbed in the gastrointestinal tract and can permeate the blood-brain barrier . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

Based on its potential interaction with carboxyl groups and primary amines, it could play a role in the formation of amide bonds, which are crucial in various biological processes .

Action Environment

The action of Ethyl 3-(dimethylamino)-2-formylacrylate can be influenced by various environmental factors. For instance, EDC, a compound with a similar structure, is typically employed in the 4.0-6.0 pH range . Therefore, the pH of the environment could potentially influence the action, efficacy, and stability of Ethyl 3-(dimethylamino)-2-formylacrylate.

Safety and Hazards

Zukünftige Richtungen

Research on the biological function, small molecule inhibition, and disease relevance of the three known isoforms of protein kinase D, PKD1, PKD2, and PKD3, has entered a mature development stage . In addition to cancer, other unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases would benefit from a renewed focus on potent and selective PKD modulators .

Eigenschaften

IUPAC Name |

ethyl (E)-3-(dimethylamino)-2-formylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-4-12-8(11)7(6-10)5-9(2)3/h5-6H,4H2,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSIQAALZBOBQJ-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(dimethylamino)-2-formylacrylate | |

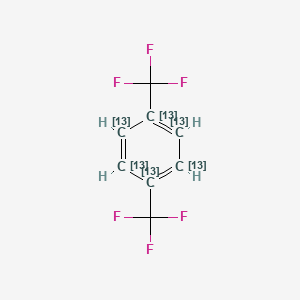

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

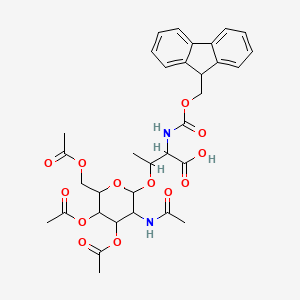

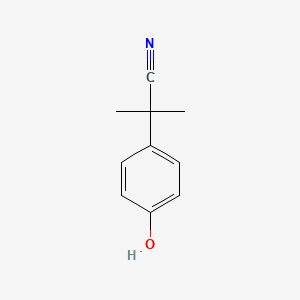

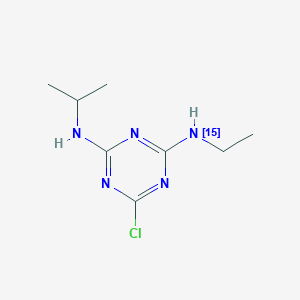

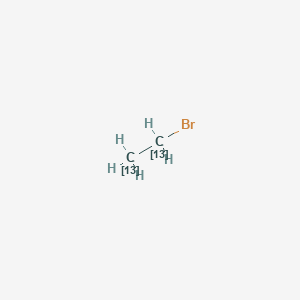

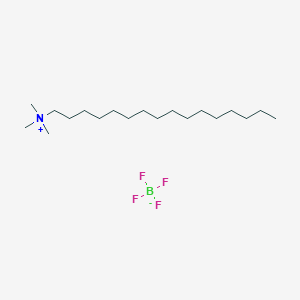

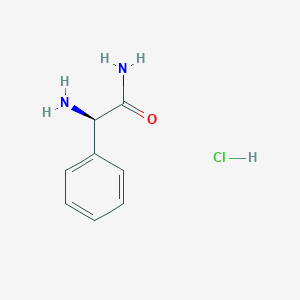

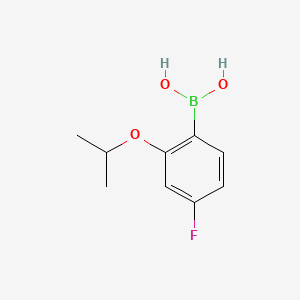

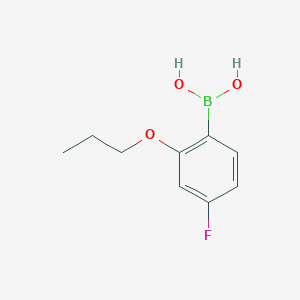

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.